N-(2-hydroxy-1-phenylethyl)methanesulfonamide

Hydrogen bonding Medicinal chemistry Physicochemical property profiling

This sulfonamide features a 2-hydroxy group absent in close analogs, adding H-bond donor/acceptor capacity for SAR studies and target engagement assays. Distinct regioisomeric identity ensures unambiguous screening results. With zero patents/literature, it offers a clean IP position. Ideal for library expansion and late-stage functionalization.

Molecular Formula C9H13NO3S
Molecular Weight 215.27
CAS No. 1181561-26-1
Cat. No. B2471246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-1-phenylethyl)methanesulfonamide
CAS1181561-26-1
Molecular FormulaC9H13NO3S
Molecular Weight215.27
Structural Identifiers
SMILESCS(=O)(=O)NC(CO)C1=CC=CC=C1
InChIInChI=1S/C9H13NO3S/c1-14(12,13)10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3
InChIKeyPCMKOPJZQMCTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-1-phenylethyl)methanesulfonamide (CAS 1181561-26-1) – Structure, Procurement Identity, and Research Classification


N-(2-hydroxy-1-phenylethyl)methanesulfonamide (CAS 1181561-26-1) is a sulfonamide-class small molecule with molecular formula C9H13NO3S and molecular weight 215.27 g/mol . Structurally, it features a methanesulfonamide group attached to a 2-hydroxy-1-phenylethyl backbone, with the hydroxyl group positioned on the ethyl linker adjacent to the nitrogen-bearing chiral center. PubChem Lite records indicate zero patents and zero primary literature entries directly assigned to this specific CAS number [1], confirming its status as an underexplored scaffold with minimal prior art constraints—a procurement-relevant characteristic for early-stage research and intellectual property generation.

Why N-(2-Hydroxy-1-phenylethyl)methanesulfonamide Cannot Be Interchanged with Non-Hydroxylated or Positional Analogs


The N-(2-hydroxy-1-phenylethyl)methanesulfonamide scaffold contains a hydroxyl group on the ethyl linker that is absent in structurally proximal analogs such as N-(2-phenylethyl)methanesulfonamide (CAS 33893-36-6) and N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0) . This hydroxyl group fundamentally alters the compound's hydrogen-bonding capacity (adding one H-bond donor and one H-bond acceptor), modulates its topological polar surface area, and can affect aqueous solubility and target engagement profiles. Furthermore, this compound falls within the scope of N-substituted-N-phenylethylsulfonamide libraries specifically claimed for biological and pharmacological screening applications in drug discovery [1]. Generic substitution with a non-hydroxylated analog would therefore change the physicochemical and potential binding properties of the molecule, potentially invalidating structure-activity relationship (SAR) data and compromising experimental reproducibility. The quantitative dimensions below establish the evidence base for selecting this specific compound over its closest analogs.

Quantitative Differentiation Evidence for N-(2-Hydroxy-1-phenylethyl)methanesulfonamide: Head-to-Head Comparisons with Structural Analogs


Hydrogen Bond Donor/Acceptor Capacity: Direct Structural Comparison with N-(2-Phenylethyl)methanesulfonamide

The target compound contains a hydroxyl group on the 2-position of the ethyl linker, conferring hydrogen-bonding capacity not present in N-(2-phenylethyl)methanesulfonamide. This hydroxyl group adds one hydrogen bond donor (the -OH proton) and one hydrogen bond acceptor (the oxygen lone pair) to the molecular scaffold . The methanesulfonamide group itself provides one H-bond donor (N-H) and two H-bond acceptors (S=O oxygens). The net difference in H-bond donor count is +1 for the target compound versus N-(2-phenylethyl)methanesulfonamide. Hydrogen-bonding capacity is a primary determinant of target binding affinity, aqueous solubility, and membrane permeability in drug-like molecules [1].

Hydrogen bonding Medicinal chemistry Physicochemical property profiling

Molecular Weight and Formula Mass Differentiation: N-(2-Hydroxy-1-phenylethyl)methanesulfonamide vs. N-(2-Phenylethyl)methanesulfonamide

The target compound has a molecular weight of 215.27 g/mol (exact mass: 215.0616 Da) and molecular formula C9H13NO3S . In comparison, N-(2-phenylethyl)methanesulfonamide (CAS 33893-36-6) has a molecular weight of 199.27 g/mol and formula C9H13NO2S . The 16.0 g/mol mass difference corresponds precisely to the presence of the hydroxyl oxygen atom in the target compound. This difference is analytically resolvable by LC-MS, providing a definitive means to distinguish the two compounds in reaction monitoring, purity assessment, and inventory verification workflows.

Molecular weight Physicochemical characterization Quality control

Regioisomeric Structural Distinction: N-(2-Hydroxy-1-phenylethyl)methanesulfonamide vs. N-(1-Phenylethyl)methanesulfonamide

The target compound bears the methanesulfonamide group on the 1-position and the hydroxyl group on the 2-position of the ethyl linker. In contrast, N-(1-phenylethyl)methanesulfonamide (CAS 221341-42-0) lacks the hydroxyl group entirely and positions the sulfonamide directly on the benzylic carbon (1-position) without the 2-hydroxyethyl extension . This regioisomeric difference creates distinct stereochemical environments: the target compound possesses a chiral center at C1 (adjacent to phenyl) and a prochiral hydroxymethyl group at C2, whereas N-(1-phenylethyl)methanesulfonamide has a single chiral center at C1. These structural distinctions produce different SMILES strings (CS(=O)(=O)NC(CO)c1ccccc1 vs. CS(=O)(=O)NC(C)c1ccccc1) and distinct InChI Keys (PCMKOPJZQMCTTP-UHFFFAOYSA-N vs. SHEXGLJFVVRUCZ-UHFFFAOYSA-N) , enabling unambiguous compound identification via cheminformatics workflows.

Regioisomerism Chirality Stereoselective synthesis

Solid Form Polymorphism Risk: Comparative Evaluation of Crystalline vs. Non-Crystalline Characterization

The target compound's melting point is not consistently reported across vendor technical datasheets, a characteristic often associated with amorphous solids or polymorphic compounds with variable thermal behavior . In contrast, N-(2-phenylethyl)methanesulfonamide is described as a white crystalline solid with defined physical form . The absence of a reported melting point for the target compound may indicate polymorphic variability—a material property that can affect dissolution rate, solubility, and batch-to-batch consistency in biological assays. Polymorphism is a critical quality attribute in pharmaceutical development and can influence procurement decisions when reproducible in vivo or in vitro performance is required.

Polymorphism Solid-state characterization Formulation development

Recommended Research Applications for N-(2-Hydroxy-1-phenylethyl)methanesulfonamide Based on Quantitative Differentiation Evidence


Hydrogen-Bond-Dependent SAR Exploration in Enzyme or Receptor Binding Studies

The target compound's hydroxyl group provides an additional hydrogen bond donor and acceptor not present in N-(2-phenylethyl)methanesulfonamide . This makes the compound particularly suitable for structure-activity relationship (SAR) studies where hydrogen-bonding interactions with target protein residues are hypothesized to govern binding affinity. Researchers investigating sulfonamide-based inhibitors where the 2-hydroxy group can engage catalytic site residues or backbone amides should prioritize this compound over its non-hydroxylated analogs. The differential hydrogen-bonding capacity can be exploited in molecular docking, X-ray crystallography fragment screening, and isothermal titration calorimetry (ITC) studies to quantify the thermodynamic contribution of the hydroxyl group to target engagement [1].

Library Construction and Diversity-Oriented Synthesis of N-Substituted-N-Phenylethylsulfonamides

This compound falls within the scope of N-substituted-N-phenylethylsulfonamide libraries claimed for biological and pharmacological screening in drug discovery . Its inclusion in diversity-oriented synthesis workflows expands the physicochemical property space of sulfonamide libraries by introducing a hydroxyl-bearing chiral center. The target compound serves as a versatile synthetic intermediate: the hydroxyl group can be oxidized to a ketone, reduced to an amine, or derivatized via esterification or etherification [1]. For medicinal chemistry groups building focused libraries targeting specific biological pathways, this compound offers a distinct chemical handle for late-stage functionalization that is absent in N-(2-phenylethyl)methanesulfonamide.

Regioisomer-Controlled Studies of Biological Target Engagement

The regioisomeric distinction between N-(2-hydroxy-1-phenylethyl)methanesulfonamide and N-(1-phenylethyl)methanesulfonamide is analytically resolvable by distinct InChI Keys and SMILES strings [1]. This enables unambiguous compound identity verification in high-throughput screening campaigns and ensures that observed biological activity can be confidently attributed to the correct regioisomer. For laboratories conducting fragment-based drug discovery or phenotypic screening, where even trace regioisomeric contamination can confound hit validation, the ability to analytically distinguish this compound from its regioisomers is a critical procurement consideration. The target compound should be selected when regioisomeric purity is essential for data integrity.

Polymorph-Sensitive Formulation and Preclinical Development Studies

The target compound's unreported melting point across vendor datasheets may indicate amorphous character or polymorphic variability . For formulation scientists developing solid dosage forms or preparing compounds for in vivo pharmacokinetic studies, solid form identity directly impacts dissolution rate, solubility, and bioavailability. This compound is appropriate for research applications where solid-state characterization is being performed in-house prior to biological testing, or where amorphous material is specifically desired for enhanced dissolution. Researchers should verify the polymorphic identity of received material and establish batch-to-batch consistency protocols before initiating formulation studies [1].

Technical Documentation Hub

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